tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate
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Overview
Description
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID typically involves multiple steps. One common method includes the protection of the amine group with the Boc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or organic solvents like tetrahydrofuran (THF) and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected amines, hydroxyl derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another Boc-protected compound used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in the synthesis of peptides and proteins.
Uniqueness
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .
Biological Activity
The compound tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate is a novel derivative in the class of spirocyclic compounds, which has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, drawing from various research studies and data sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes the formation of the spirocyclic structure through cyclization reactions involving indole derivatives and piperidine moieties. Key characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Table 1: Key Structural Features
Feature | Value |
---|---|
Molecular Formula | C18H22BNO4 |
Molecular Weight | 338.29 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Biological Activity
Recent studies indicate that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Research has demonstrated that spirocyclic compounds can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Certain studies highlight the neuroprotective potential of indole-based compounds, which may be beneficial in neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of spiro[indole-piperidine] derivatives for their cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that specific modifications to the boranyl group enhanced cytotoxicity significantly compared to non-boranyl counterparts .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) values comparable to standard antibiotics .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Inhibitory effects on enzymes involved in cancer cell metabolism have been observed, suggesting a potential pathway for therapeutic action.
- Receptor Modulation : Some studies indicate that these compounds may act as ligands for certain receptors involved in cellular signaling pathways, thus modulating physiological responses.
Properties
Molecular Formula |
C17H21BN2O3 |
---|---|
Molecular Weight |
312.2 g/mol |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
InChI Key |
JNAWRGJQIFPLEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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